![molecular formula C13H14O3 B14425414 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde CAS No. 85526-98-3](/img/structure/B14425414.png)
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is an organic compound with a complex structure that includes an acetyl group, a benzaldehyde moiety, and an ether linkage to a 2-methylprop-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the acetylation of 2-hydroxybenzaldehyde to form 5-acetyl-2-hydroxybenzaldehyde. This intermediate is then subjected to etherification with 2-methylprop-1-en-1-ol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzoic acid.
Reduction: 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The acetyl group may also participate in acetylation reactions, modifying the activity of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[(2-methylprop-2-en-1-yl)oxy]benzene: Lacks the acetyl and aldehyde groups, making it less reactive.
Uniqueness
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is unique due to the presence of both an acetyl and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85526-98-3 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-acetyl-2-(2-methylprop-1-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-8H,1-3H3 |
InChI-Schlüssel |
IENDYULYLWXGDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=COC1=C(C=C(C=C1)C(=O)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
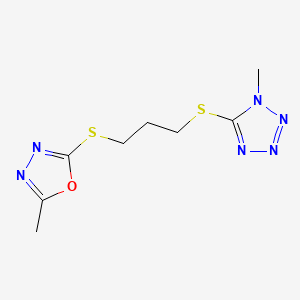
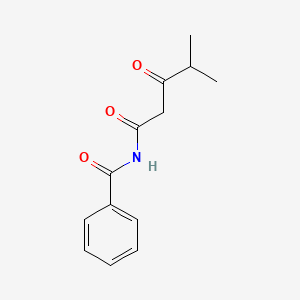
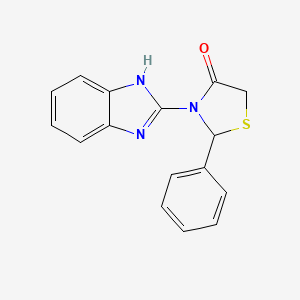

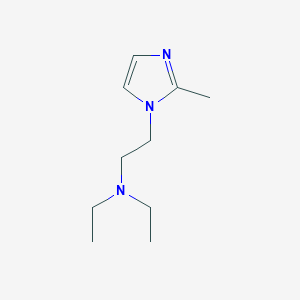
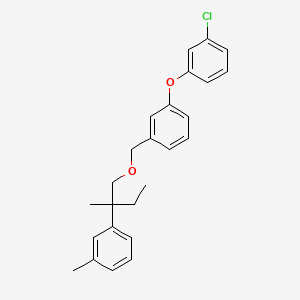
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)


